molecular formula C24H34N4O B6101790 1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-(1H-imidazol-5-ylmethyl)-N-(oxolan-2-ylmethyl)methanamine

1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-(1H-imidazol-5-ylmethyl)-N-(oxolan-2-ylmethyl)methanamine

Cat. No.: B6101790
M. Wt: 394.6 g/mol
InChI Key: ASBKYTDUEQZPPG-UHFFFAOYSA-N
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Description

1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-(1H-imidazol-5-ylmethyl)-N-(oxolan-2-ylmethyl)methanamine is a complex organic compound that features a unique combination of structural motifs, including an indane, piperidine, imidazole, and oxolane ring systems

Properties

IUPAC Name

1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-(1H-imidazol-5-ylmethyl)-N-(oxolan-2-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O/c1-2-5-21-13-23(12-20(21)4-1)28-9-7-19(8-10-28)15-27(16-22-14-25-18-26-22)17-24-6-3-11-29-24/h1-2,4-5,14,18-19,23-24H,3,6-13,15-17H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBKYTDUEQZPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN(CC2CCN(CC2)C3CC4=CC=CC=C4C3)CC5=CN=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-(1H-imidazol-5-ylmethyl)-N-(oxolan-2-ylmethyl)methanamine involves multiple steps:

    Formation of the Indane Derivative: The indane moiety can be synthesized through the reduction of indanone using a suitable reducing agent such as sodium borohydride.

    Piperidine Ring Formation: The piperidine ring can be introduced via a nucleophilic substitution reaction involving a suitable piperidine precursor.

    Imidazole and Oxolane Ring Introduction: The imidazole and oxolane rings can be introduced through a series of condensation and cyclization reactions involving appropriate precursors.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indane and piperidine moieties.

    Reduction: Reduction reactions can occur at the imidazole and oxolane rings.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the piperidine and imidazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indane moiety can yield indanone derivatives, while reduction of the imidazole ring can produce imidazoline derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes involving the indane, piperidine, imidazole, and oxolane ring systems.

    Medicine: The compound has potential as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-(1H-imidazol-5-ylmethyl)-N-(oxolan-2-ylmethyl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The indane, piperidine, imidazole, and oxolane rings can interact with different binding sites, leading to modulation of biological pathways. For example, the imidazole ring can interact with histamine receptors, while the piperidine ring can interact with neurotransmitter receptors.

Comparison with Similar Compounds

    1-(2,3-dihydro-1H-inden-2-yl)piperidine: This compound shares the indane and piperidine moieties but lacks the imidazole and oxolane rings.

    N-(1H-imidazol-5-ylmethyl)-N-(oxolan-2-ylmethyl)methanamine: This compound contains the imidazole and oxolane rings but lacks the indane and piperidine moieties.

Uniqueness: 1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-(1H-imidazol-5-ylmethyl)-N-(oxolan-2-ylmethyl)methanamine is unique due to its combination of four distinct ring systems, which can confer unique biological and chemical properties. This makes it a valuable compound for research and development in various fields.

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